molecular formula C17H25N3O4 B2637415 N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953171-57-8

N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2637415
CAS No.: 953171-57-8
M. Wt: 335.404
InChI Key: WCSFAUVBMUAXOP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 1-methylpiperidin-4-yl group linked through an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the reaction of the ethanediamide intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions.

    Attachment of the 1-Methylpiperidin-4-yl Group: The final step involves the alkylation of the intermediate with 1-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-dimethoxyphenyl group and the piperidine moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide: can be compared with other amides containing similar functional groups, such as:

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-N’-[(1-methylpiperidin-4-yl)methyl]ethanediamide lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of both the 2,4-dimethoxyphenyl group and the 1-methylpiperidin-4-yl group may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-20-8-6-12(7-9-20)11-18-16(21)17(22)19-14-5-4-13(23-2)10-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSFAUVBMUAXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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